N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide
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Overview
Description
“N-([2,4’-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis
Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . Quinoxaline containing compounds can bind to various targets, which make them, in return, a privileged structure .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . Its chemical formula is C8H6N2 and its molar mass is 130.150 g·mol −1 .Scientific Research Applications
Antimycobacterial Activity
Quinoxaline derivatives have been evaluated for their in vitro antimycobacterial activity . The in vitro activity against Mycobacterium tuberculosis H37Ra ranged between 3.91–500 µg/mL, with most compounds having moderate to good activities .
Antineoplastic Activity
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a quinoxaline derivative, was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .
Antifungal and Antibacterial Activity
Quinoxalines are important biological agents with prominent pharmacological effects like antifungal and antibacterial activities .
Antiviral Activity
Quinoxalines also exhibit antiviral properties, making them valuable in the development of new antiviral drugs .
Antimicrobial Activity
Quinoxalines have been found to possess antimicrobial properties, which can be useful in the treatment of various infections .
Potential Targets for Drug Development
Molecular docking showed that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for quinoxaline derivatives .
Mechanism of Action
Quinoxaline derivatives have been found to have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . Molecular docking showed that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for quinoxaline derivatives .
Safety and Hazards
Future Directions
Quinoxaline and its derivatives have been of interest in medicinal chemistry due to their wide range of pharmacological activities . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(15-3-4-17-18(12-15)23-11-10-22-17)25-13-16-2-1-7-24-19(16)14-5-8-21-9-6-14/h1-12H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWPJVKIODCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide |
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